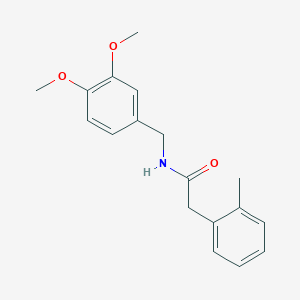
N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA has been found to have potential applications in various fields, including cancer research, neurobiology, and pharmacology.
作用機序
N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide is believed to exert its effects by inducing DNA damage and mutations. It is known to cause the formation of DNA adducts, which can lead to the activation of oncogenes and the inactivation of tumor suppressor genes. N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide has also been found to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell proliferation, inhibit apoptosis, and promote angiogenesis. N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide has also been found to alter the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide has been shown to affect the levels of various hormones and neurotransmitters, which can have implications for neurobiology research.
実験室実験の利点と制限
N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide has several advantages as a research tool. It is a potent carcinogen that can induce tumors in experimental animals, making it a valuable tool for studying the mechanisms of carcinogenesis. N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide is also relatively easy to synthesize, and its effects are well-characterized. However, N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide also has several limitations. It is a toxic compound that requires specialized handling and disposal. In addition, its effects are highly dependent on the dose and route of administration, making it difficult to compare results across different studies.
将来の方向性
There are several future directions for research involving N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide. One area of interest is the development of new drugs that can prevent or treat N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide-induced cancer. Another area of interest is the study of the effects of N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide on the developing nervous system, particularly in relation to neurodevelopmental disorders. Finally, there is a need for further research to elucidate the mechanisms of N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide-induced carcinogenesis and to identify potential targets for intervention.
合成法
N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-methylphenylacetic acid. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide. The synthesis of N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide has been extensively used in scientific research, particularly in the field of cancer research. It has been found to induce tumors in experimental animals, making it a useful tool for studying the mechanisms of carcinogenesis. N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide has also been used in neurobiology research to study the effects of environmental toxins on the nervous system. In pharmacology, N-(3,4-dimethoxybenzyl)-2-(2-methylphenyl)acetamide has been used to test the efficacy of various drugs in preventing or treating cancer.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-6-4-5-7-15(13)11-18(20)19-12-14-8-9-16(21-2)17(10-14)22-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMAWGZGBYQYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)

![(2S*,4S*,5R*)-2-ethyl-5-(4-methoxyphenyl)-1-methyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5310202.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)


![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)
![methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)
![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)
![N-(3-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310264.png)
![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5310284.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)
![5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310293.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)